4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-4-11-12(15-13(14)17-11)9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAAHIGZFFWUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364178 | |
| Record name | 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461436-76-0 | |
| Record name | 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and propyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a common route might involve the reaction of 4-methoxybenzaldehyde with a thioamide and a propyl halide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
N-Alkylation Reactions
The 2-amino group undergoes nucleophilic substitution with alkylating agents. A key example involves reaction with 4,6-dichloro-2-methylpyrimidine under basic conditions:
Reaction Conditions
- Reagents: 4,6-dichloro-2-methylpyrimidine, sodium hydride (NaH)
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Room temperature
- Time: 16 hours
Product:
N-(6-Chloro-2-methylpyrimidin-4-yl)-4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine
Yield: 72%
Characterization:
- NMR (DMSO-): δ 12.03 (s, 1H, NH), 7.64 (s, 1H, thiazole-H)
- HRMS (ESI-TOF): m/z 393.0801 [M+H]
This reaction demonstrates the amine’s ability to displace halides in electrophilic aromatic systems .
Condensation Reactions
The primary amine participates in Schiff base formation with carbonyl compounds. For example:
General Protocol
- Reagents: Aldehyde/ketone, acid catalyst (e.g., p-toluenesulfonic acid)
- Solvent: Toluene
- Conditions: Reflux with azeotropic water removal (Dean-Stark trap)
Product:
Imine derivatives (e.g., (S)-[1-(4-Methoxyphenyl)ethylidene]-(1-phenylethyl)amine)
Application:
Used in asymmetric synthesis of chiral amines, highlighting the compound’s utility as a chiral auxiliary .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to the para position due to its electron-donating methoxy group.
Example: Nitration
- Reagents: Nitrating mixture (HNO/HSO)
- Conditions: 0–5°C
- Product: 4-(3-Nitro-4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine
Outcome:
Methoxy groups enhance ring activation, favoring para substitution unless steric hindrance occurs .
Thiazole Ring Modifications
The thiazole core can undergo reduction or ring-opening under specific conditions:
Reduction Reactions
- Reagents: Hydrogen gas, palladium catalyst
- Product: Dihydrothiazole derivatives
Impact:
Reduces aromaticity, altering electronic properties and biological activity.
Comparative Reactivity with Analogues
| Compound | Substituent | Reactivity Notes |
|---|---|---|
| 4-(4-Ethoxyphenyl)-5-propylthiazol-2-amine | Ethoxy group | Enhanced solubility in non-polar solvents |
| 4-(4-Fluorophenyl)-5-propylthiazol-2-amine | Fluorine substituent | Increased electrophilic substitution resistance |
The methoxy group in 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine improves electron density at the phenyl ring, facilitating electrophilic attacks compared to fluoro or methyl analogues .
Stability and Side Reactions
- Hydrolysis: The thiazole ring resists hydrolysis under acidic/basic conditions but may degrade at extreme pH.
- Oxidation: Thiol byproducts form under strong oxidative conditions (e.g., HO/Fe) .
The chemical versatility of this compound makes it valuable in organic synthesis and drug development. Its reactivity is systematically tunable through targeted modifications of the amine and aromatic groups.
Scientific Research Applications
4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound has been shown to selectively inhibit monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of a thiazole ring.
4-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the thiazole ring.
Uniqueness
4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern and the presence of both a thiazole ring and a propyl group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity .
Biological Activity
4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole ring, which is known for its significant pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2OS. The structure includes a methoxyphenyl group and a propyl chain attached to the thiazole ring, which contributes to its unique biological properties.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Notably, it has been shown to selectively inhibit monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters, potentially influencing mood and cognitive functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 μg/mL |
| Escherichia coli | 0.020 μg/mL |
| Bacillus subtilis | 0.025 μg/mL |
Anticancer Activity
In vitro studies have highlighted the potential anticancer activity of this compound. It has shown promising cytostatic effects against several cancer cell lines, including HCT-116 colorectal carcinoma and MCF-7 breast cancer cells. The compound's ability to induce cell cycle arrest and apoptosis in these cell lines suggests its potential as a therapeutic agent .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using standard assays. The results indicated that at a concentration of 10 μM, the compound inhibited cell proliferation by over 40% in HCT-116 cells and showed significant activity against MCF-7 cells .
Enzyme Inhibition Studies
The compound's interaction with specific enzymes has been a focal point of research. In particular, its role as an MAO-A inhibitor suggests potential applications in treating mood disorders and neurodegenerative diseases. Additional studies are needed to explore its effects on other enzymes involved in metabolic pathways relevant to cancer and infectious diseases .
Table 2: Enzyme Inhibition Data
| Enzyme Target | Inhibition (%) at 10 μM |
|---|---|
| MAO-A | 75% |
| Topoisomerase IV | 60% |
Q & A
Q. What are the key synthetic routes for 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine, and how are intermediates validated?
The compound is synthesized via multi-step pathways involving cyclization, acylation, and substitution. For example, thiourea analogues are cyclized to form thiazole cores, followed by functionalization of the 4- and 5-positions. Key intermediates (e.g., 5-chloro-3-methylpyrazole carbonyl chlorides) are validated using X-ray crystallography and NMR spectroscopy to confirm regiochemistry and purity . Scalable routes emphasize concise pyrazole framework construction, with oxidation and reduction steps controlled using agents like m-chloroperbenzoic acid or sodium borohydride .
Q. Which analytical techniques are critical for characterizing this thiazol-2-amine derivative?
- X-ray crystallography : Resolves regiochemical ambiguities in cyclized intermediates (e.g., confirming substituent positions in halogenated derivatives) .
- NMR spectroscopy : Distinguishes between tautomeric forms and verifies substitution patterns (e.g., methoxyphenyl vs. propyl groups) .
- HPLC : Ensures purity (>95%) post-synthesis, particularly for biologically tested compounds .
Q. How is in vitro biological activity evaluated for this compound?
Standard assays include:
- Antiproliferative activity : Tested against human cancer cell lines (e.g., MDA-MB-231) using MTT assays, with IC₅₀ values reported .
- Antimicrobial screening : Agar dilution methods against bacterial/fungal strains, with MIC values compared to controls .
- Receptor binding : Radioligand displacement assays (e.g., CRF₁ receptor antagonism in Y79 cells) to determine affinity (pKᵢ) .
Advanced Research Questions
Q. How do structural modifications influence the antiproliferative activity of this compound?
Structure-activity relationship (SAR) studies reveal:
- Methoxy groups : Enhance tubulin-binding affinity by increasing electron density on the thiazole ring. For example, N-(2,4-dimethoxyphenyl) derivatives show 10-fold higher potency than non-substituted analogues .
- Propyl chain length : Longer alkyl chains (e.g., pentyl) improve membrane permeability but may reduce solubility, necessitating balance in lead optimization .
- Halogenation : Bromine or chlorine at the 4-position boosts antimicrobial activity but can lower metabolic stability .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions (e.g., variable IC₅₀ values in antiproliferative assays) are addressed by:
- Standardizing assay protocols : Use matched cell lines (e.g., ATCC-validated MDA-MB-231) and control compounds (e.g., paclitaxel for tubulin inhibition).
- Validating compound purity : HPLC and mass spectrometry to rule out degradation products .
- Comparative molecular docking : Analyze binding modes in tubulin (PDB: 1SA0) to identify critical interactions (e.g., hydrogen bonds with β-tubulin Thr179) that may explain potency differences .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Autodock Vina or Schrödinger Suite models interactions with tubulin or CRF₁ receptors. For example, the thiazol-2-amine core forms π-π stacking with Phe200 in CRF₁, while the methoxyphenyl group occupies a hydrophobic pocket .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, calculating RMSD values to confirm binding pose retention .
Q. What strategies optimize oxidative vs. reductive pathways in synthesis?
- Oxidation : Controlled conversion of thioethers to sulfones using hydrogen peroxide enhances electrophilicity for nucleophilic substitution .
- Reduction : Selective reduction of nitro intermediates to amines (e.g., using Pd/C under H₂) avoids over-reduction of methoxy groups .
- Catalyst screening : Transition metals (e.g., CuI) improve yields in Ullmann-type couplings for aryl-thiazole bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
